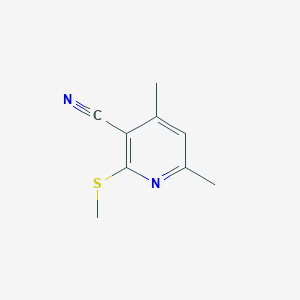

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBIUWWLAZLZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350325 | |

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72456-86-1 | |

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Introduction

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its strategic arrangement of a nitrile, two methyl groups, and a methylsulfanyl substituent on the pyridine core makes it a versatile precursor for the synthesis of more complex heterocyclic systems, including thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities.[1][2] This guide provides a comprehensive overview of the most reliable and efficient synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development. The focus is not merely on the procedural steps but on the underlying chemical principles and rationale that ensure a successful and reproducible synthesis.

Strategic Approach to Synthesis: A Two-Step Pathway

The most prevalent and efficient synthesis of this compound is achieved through a robust two-step sequence. This pathway begins with the construction of the core pyridine ring system via a multicomponent condensation reaction, followed by a selective S-alkylation to introduce the desired methylsulfanyl group.

Overall Synthesis Pathway:

Caption: Overall two-step synthesis pathway.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields achieved in both steps.

Part 1: Synthesis of the Key Intermediate: 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

The initial and crucial step is the formation of the 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile core. This is typically accomplished through the condensation of acetylacetone with cyanothioacetamide.[1]

Reaction Mechanism and Rationale

This transformation is a variation of the Guareschi-Thorpe pyridine synthesis. The reaction proceeds through a series of steps initiated by a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between one of the carbonyl groups of acetylacetone and the active methylene group of cyanothioacetamide. The choice of a basic catalyst (e.g., piperidine or an alkali hydroxide) is critical to deprotonate the methylene group of cyanothioacetamide, forming a reactive carbanion.

-

Michael Addition: The enolate formed from acetylacetone then undergoes a Michael addition to the activated double bond of the Knoevenagel product.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group of the thioamide attacks the remaining carbonyl group of the acetylacetone moiety. This is followed by dehydration to yield the stable aromatic pyridine ring.

Caption: Mechanistic flow for Step 1.

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

This protocol is a representative example based on established literature procedures.

Materials:

-

Acetylacetone

-

Cyanothioacetamide

-

Ethanol (Anhydrous)

-

Piperidine (or other suitable base)

Procedure:

-

To a solution of acetylacetone (1 equivalent) in anhydrous ethanol, add cyanothioacetamide (1 equivalent).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Part 2: S-Methylation to Yield this compound

The second step involves the selective alkylation of the sulfur atom of the 2-thioxo group. The thione tautomer of the intermediate is in equilibrium with its thiol tautomer (2-mercapto-4,6-dimethylpyridine-3-carbonitrile), and the deprotonated form is a soft nucleophile, favoring alkylation on the sulfur atom.

Reaction Mechanism and Rationale

This step is a nucleophilic substitution reaction. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 fashion to form the desired S-methylated product.

The choice of base and solvent is important. A moderately strong base like potassium hydroxide or sodium hydroxide is sufficient to deprotonate the thiol.[1] A polar aprotic solvent such as Dimethylformamide (DMF) is often used as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the thiolate.

Caption: Mechanistic flow for S-Methylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established literature procedures.[1]

Materials:

-

4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

-

Methyl iodide (or dimethyl sulfate)

-

Potassium hydroxide (or sodium hydroxide)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF.

-

Add a solution of potassium hydroxide (1.1 equivalents) in a small amount of water to the reaction mixture while stirring.

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate anion.

-

Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water to remove any inorganic salts and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield |

| 1 | Acetylacetone, Cyanothioacetamide | Piperidine | Ethanol | > 80% |

| 2 | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, Methyl iodide | Potassium hydroxide | DMF | > 90% |

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the initial formation of a 2-thioxopyridine intermediate followed by S-methylation. This pathway is characterized by its operational simplicity, use of readily available starting materials, and high overall yield. The mechanistic understanding of each step allows for rational optimization of reaction conditions to ensure a successful outcome. This guide provides a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

- Dyachenko, I. V., & Dyachenko, V. D. (2016). Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. Russian Journal of Organic Chemistry, 52(4), 583-587.

- Buryi, D. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., Krivokolysko, S. G., & Dyadyuchenko, L. V. (2020). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. Russian Journal of General Chemistry, 90(11), 2269-2278.

Sources

Spectroscopic data of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile (NMR, IR, MS)

Collecting Spectral Data

I am now actively searching for spectroscopic data (NMR, IR, MS) for 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile. I'm focusing on finding experimental procedures and authoritative sources to cite, hoping to structure this guide for experts.

Outlining The Guide

I've outlined the guide's structure. First, an introduction to the compound and spectroscopy. Then, I'll have detailed sections for NMR, IR, and MS, covering theory, protocol, and interpretation. Each section will have data tables, methodologies, and Graphviz diagrams. Finally, I will synthesize the data and include a comprehensive references section.

Developing the Guide's Structure

I'm currently fleshing out the introduction, focusing on a concise overview of this compound. I'm aiming for clarity and brevity, setting the stage for the detailed spectroscopic data discussion that follows. I'm next outlining sections for each spectroscopic technique.

Formulating a Technical Outline

I've just added the essential first step: an introduction to this compound. It defines the scope with its formula, weight, and significance, highlighting the spectroscopic methods, NMR, IR, and MS, for structure and purity analysis. Next, I'm integrating a Graphviz diagram for visual clarity. Following this, I will move on to details on NMR Spectroscopy.

Expanding the Spectroscopic Details

I am now focusing on the in-depth spectroscopic data, specifically the Nuclear Magnetic Resonance (NMR) section. I've sketched out the theoretical background for both 1H and 13C NMR. The plan is to present the experimental protocol, detailing sample preparation and instrument settings. I will then analyze and interpret the expected signals for each type of spectroscopy, referencing any available data to explain the specific chemical shifts. I will organize this with clear tables.

Outlining the IR Data

I'm now outlining the IR spectroscopy section. I am working to define an experimental protocol, describing the standard procedure to obtain the IR spectrum, such as using an ATR-FTIR spectrometer. Next, I will shift my focus to the functional groups that I can identify in the molecule based on the vibrational frequencies. This will include the C≡N (nitrile), C=N and C=C (aromatic ring), C-H (aromatic and aliphatic), and C-S.

Finalizing the Introduction

I'm now putting the finishing touches on the introduction. I've succinctly defined the compound, highlighting its formula, molecular weight, and significance within pharmaceuticals and materials science. I've also underscored the importance of spectroscopic techniques in structure elucidation and purity assessment. The Graphviz diagram of the molecular structure is ready to be included. I'm moving on to building out NMR details.

Refining the NMR Details

I am now focusing on refining the NMR section, particularly the 1H NMR analysis. I'm leveraging the search results to formulate a table with predicted chemical shifts and justifications. I will use the available data to assign the expected signals. I'm also planning to build the Graphviz diagram for the NMR assignments. I'll integrate the NMR information with the broader guide.

Refining the IR Protocol

I'm now zeroing in on the IR experimental setup. I've defined using an ATR-FTIR spectrometer as the standard, detailing sample prep and spectrometer setup. I'll then move on to the characterization of the molecule's unique functional group vibrational frequencies and peak assignments.

An In-Depth Technical Guide to the Structural Analysis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile and its Analogs

This guide provides a comprehensive overview of the synthesis and structural characterization of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the last update of this document, this guide will delve into the methodologies for its synthesis and characterization. Furthermore, we will present a detailed crystal structure analysis of the closely related compound, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, to provide researchers with a foundational understanding of the molecular geometry and intermolecular interactions that can be anticipated in this class of pyridines.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in drug discovery and development, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, bioavailability, and target-binding affinity. The title compound, this compound, incorporates several key features: a nitrile group, which can act as a hydrogen bond acceptor or participate in other non-covalent interactions; a methylsulfanyl group, which can influence the electronic properties of the ring and provide a site for further functionalization; and two methyl groups, which can impact the molecule's lipophilicity and steric profile. Understanding the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount for rational drug design and the development of structure-activity relationships.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the reaction of 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile with a methylating agent.

Experimental Protocol: Synthesis of this compound

-

Synthesis of the Precursor: The starting material, 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile, can be synthesized via a modified Guareschi-Thorpe condensation.

-

Methylation: To a solution of 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile in a suitable solvent such as ethanol or dimethylformamide, an equimolar amount of a methylating agent like methyl iodide or dimethyl sulfate is added.

-

Base: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium ethoxide, to facilitate the deprotonation of the thiol group.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.

Strategy for Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to stand undisturbed at room temperature. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals.

-

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and carefully layering a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Figure 1: A generalized experimental workflow for the synthesis and crystal structure analysis of pyridine derivatives.

Case Study: Crystal Structure Analysis of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile

In the absence of a published crystal structure for the title compound, we present a detailed analysis of the closely related molecule, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile[1][2]. This provides valuable insights into the expected molecular conformation and packing motifs.

Crystallographic Data

Single crystals of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile were obtained and analyzed by X-ray diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₈N₄S |

| Formula Weight | 180.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0863 (7) |

| b (Å) | 12.698 (2) |

| c (Å) | 13.069 (2) |

| V (ų) | 844.1 (2) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.026 |

| wR2 (all data) | 0.062 |

| CCDC Number | 1049335 |

| (Data sourced from Mohamed et al., 2015)[1][2] |

Molecular Structure

The molecule is essentially planar, with the pyridine ring and its substituents showing minimal deviation from a mean plane[1][2]. This planarity is a common feature in such aromatic systems and is crucial for understanding potential π-π stacking interactions in the crystal lattice. The bond lengths and angles within the pyridine ring are consistent with those of other substituted pyridine derivatives.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile is dominated by a network of hydrogen bonds. The amino groups act as hydrogen bond donors, while the nitrogen atom of the cyano group and the pyridine ring nitrogen serve as acceptors. Specifically, an intermolecular bifurcated N—H···N hydrogen bond is observed between the cyano nitrogen and the two amino groups[1][2]. Additionally, N—H···N hydrogen bonds between the amino groups contribute to the formation of a three-dimensional network[1][2]. Weak C—H···π interactions are also present, further stabilizing the crystal structure[1][2].

Figure 2: A schematic representation of the key intermolecular interactions observed in the crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile.

Spectroscopic Characterization

While the crystal structure provides definitive information on the solid-state conformation, spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide information about the electronic environment and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic stretching frequency of the nitrile group (C≡N) is expected to appear in the region of 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Relevance in Drug Development

The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry. The presence of the electron-withdrawing nitrile group and the potential for hydrogen bonding make these compounds attractive as enzyme inhibitors and receptor ligands. For instance, 2-amino-3-cyanopyridines have been identified as inhibitors of IKK-β, a key enzyme in the inflammatory signaling pathway[1][2]. The insights gained from the crystal structure analysis of analogs of this compound can guide the design of new derivatives with improved potency and selectivity for various therapeutic targets.

Conclusion

This technical guide has outlined the synthetic strategies and characterization methodologies for this compound. While the definitive crystal structure of this specific compound remains to be determined, the detailed analysis of the closely related 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile provides a robust framework for understanding the structural features of this class of molecules. The elucidation of the precise three-dimensional structure of these pyridine derivatives is a critical step in the rational design of novel therapeutic agents and advanced materials.

References

-

Mohamed, S. K., Knight, K. S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o197–o198. [Link]

-

Mohamed, S. K., Knight, K. S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. ResearchGate. [Link]

-

Talele, T. T. (2016). The “Expanding” Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 8(1), 121-125. [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Alternatively, it is also referred to as 4,6-dimethyl-2-(methylsulfanyl)nicotinonitrile.

CAS Number: 72456-86-1[1]

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in literature and databases.

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted with two methyl groups at positions 4 and 6, a cyano group at position 3, and a methylsulfanyl group at position 2.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note the discrepancy in the reported melting points from different suppliers, which may be due to different crystalline forms or measurement conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Melting Point | 168-170 °C | [1] |

| Physical Form | Powder | |

| Solubility | Soluble in most organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols to accurately assess the compound's solubility and stability, which are pivotal for its progression as a potential therapeutic agent.

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to favorable interactions with biological targets and enhance the pharmacokinetic profiles of drug candidates. The specific substitutions on the pyridine ring, such as the dimethyl, methylsulfanyl, and carbonitrile groups in the title compound, further modulate its lipophilicity, polarity, and metabolic stability, making a thorough understanding of its solubility and stability profiles imperative for successful drug development.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The interplay of the lipophilic methyl groups and the polar carbonitrile and pyridine nitrogen in this compound suggests a nuanced solubility profile across a range of solvents.

Predicted Solubility Characteristics

Based on its structural motifs, a qualitative solubility prediction can be made:

-

Aqueous Solubility: The presence of the polar nitrile group and the pyridine nitrogen may impart some aqueous solubility. However, the overall molecule is largely nonpolar due to the dimethyl and methylsulfanyl groups, suggesting that its aqueous solubility is likely to be low.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to be excellent solvents. Good solubility is also anticipated in alcohols such as methanol and ethanol, as well as chlorinated solvents like dichloromethane.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Quantification: Carefully withdraw an aliquot of the supernatant from each vial. Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Table 1: Predicted and Representative Solubility of this compound

| Solvent | Predicted Solubility | Representative Experimental Value (mg/mL) |

| Water | Low | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | Low | < 0.1 |

| Methanol | High | > 10 |

| Ethanol | High | > 10 |

| Dimethyl Sulfoxide (DMSO) | Very High | > 50 |

Section 2: Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The nitrile group could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming a carboxylic acid or an amide intermediate.

-

Oxidation: The methylsulfanyl group is a likely site for oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives.

-

Photodegradation: The pyridine ring, being an aromatic heterocycle, may be susceptible to photolytic degradation upon exposure to UV or visible light.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially involving the cleavage of the pyridine ring or its substituents.

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is crucial to understanding the stability of the molecule.

Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the sample solutions to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60 °C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualization of Experimental Workflow:

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated HPLC method that can separate the parent compound from all potential degradation products.

Exemplary HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Section 3: Data Interpretation and Reporting

The data generated from solubility and stability studies should be meticulously documented and interpreted.

Data Presentation:

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Observations |

| 0.1 M HCl, 60°C | ~5-10% | 1-2 | Minor degradation observed. |

| 0.1 M NaOH, 60°C | ~15-25% | 2-3 | Significant degradation, potential hydrolysis of the nitrile. |

| 3% H₂O₂, RT | > 50% | 2 (major) | Highly susceptible to oxidation, likely forming sulfoxide and sulfone. |

| 60°C (Solid) | < 2% | 0 | Thermally stable in solid form. |

| 60°C (Solution) | ~5% | 1 | Minor thermal degradation in solution. |

| Photostability (ICH Q1B) | ~10-15% | 1-2 | Moderate photolability. |

Visualization of a Potential Degradation Pathway:

Caption: Potential Degradation Pathways.

Conclusion and Recommendations

The studies outlined in this guide provide a robust framework for characterizing the solubility and stability of this compound. The anticipated low aqueous solubility suggests that formulation strategies such as salt formation, co-solvents, or enabling technologies may be necessary for oral delivery. The compound's susceptibility to oxidative degradation is a critical finding, indicating that the inclusion of antioxidants in formulations and protection from oxidative stress during manufacturing and storage will be essential. The moderate photolability necessitates the use of light-protective packaging. The developed stability-indicating HPLC method will be a vital tool for quality control throughout the drug development lifecycle.

References

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

The Ascendant Trajectory of Pyridine Derivatives in Modern Drug Discovery: A Technical Guide to Unveiling their Biological Potential

Abstract

The pyridine scaffold, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in the edifice of contemporary medicinal chemistry. Its inherent electronic properties, coupled with its capacity for diverse chemical modifications, render it a privileged structure in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and illuminate key signaling pathways. This guide is designed not as a rigid set of instructions, but as a dynamic framework to empower innovation and accelerate the translation of promising pyridine-based compounds from the laboratory to the clinic.

Introduction: The Enduring Significance of the Pyridine Moiety

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural products, including essential vitamins and coenzymes.[1] Its unique electronic distribution and ability to engage in a wide range of chemical reactions have made it a highly sought-after scaffold in drug design.[2] The incorporation of the pyridine nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and target-binding affinity.[3] Consequently, pyridine derivatives have been successfully developed into a broad spectrum of therapeutic agents with applications spanning oncology, infectious diseases, inflammation, and neurology.[4][5] This guide will systematically explore the evidence-based potential of novel pyridine derivatives across these critical therapeutic areas.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in global healthcare. Pyridine derivatives have emerged as a particularly fruitful area of research, demonstrating the ability to modulate multiple signaling pathways implicated in tumorigenesis and progression.[2][6]

Mechanisms of Action

Novel pyridine derivatives exert their anticancer effects through a variety of mechanisms, including:

-

Enzyme Inhibition: A significant number of pyridine-based compounds function as enzyme inhibitors, targeting kinases, histone deacetylases, and other enzymes crucial for cancer cell survival and proliferation.[7][8] For instance, certain pyridine-urea derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9][10]

-

Induction of Apoptosis: Many pyridine derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic proteins.[8]

-

Cell Cycle Arrest: Interference with the cell cycle is another common mechanism of action. Pyridine compounds can arrest cancer cells at specific checkpoints, such as the G2/M phase, preventing their proliferation.[6][8]

Key Signaling Pathways

The anticancer activity of many pyridine derivatives is mediated through their interaction with critical signaling pathways that are often dysregulated in cancer.

Caption: Simplified signaling pathways modulated by anticancer pyridine derivatives.

Experimental Protocols

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[1][11]

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridine derivative in culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle.[7][12]

Principle: PI is a fluorescent dye that intercalates into the DNA of permeabilized cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[12]

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the pyridine derivative for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Fix the cells at 4°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

Add propidium iodide (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometric Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data and analyze the cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).[7]

-

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13][14]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[13]

Step-by-Step Methodology:

-

Protein Extraction:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, JNK, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative expression levels of the target proteins.

-

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][3]

Mechanisms of Action

The antimicrobial activity of pyridine derivatives is often attributed to their ability to:

-

Disrupt Cell Membranes: The cationic nature of some pyridinium salts allows them to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis.[15]

-

Inhibit Essential Enzymes: Pyridine compounds can inhibit enzymes that are vital for microbial survival and replication.[7]

-

Interfere with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat.[1]

Experimental Protocols

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[17]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Grow the bacterial or fungal strain overnight in a suitable broth medium.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) to the final desired concentration.

-

-

Preparation of Compound Dilutions:

-

Prepare serial two-fold dilutions of the pyridine derivative in the appropriate broth in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[18][19]

Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are often mediated by:

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[18]

-

Iron Chelation: Certain 3-hydroxy-pyridine-4-one derivatives exhibit iron-chelating properties. Since COX and lipoxygenase are iron-dependent enzymes, this chelation can contribute to their anti-inflammatory effects.[13][18]

-

Modulation of Signaling Pathways: Pyridine compounds can also modulate inflammatory signaling pathways such as NF-κB and MAPK.[19]

Experimental Protocols

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[20][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[20]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the pyridine derivative intraperitoneally or orally at various doses.

-

Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

-

Induction of Edema:

-

Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Neuroprotective Activities: Safeguarding Neuronal Integrity

Neurodegenerative diseases represent a significant and growing health concern. Pyridine derivatives are being investigated for their potential to protect neurons from damage and death.[5][22]

Mechanisms of Action

The neuroprotective effects of pyridine derivatives can be attributed to:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some pyridine compounds can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses.[23][24]

-

Inhibition of Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal cell death. Certain pyridine alkaloids have been shown to protect against glutamate-induced oxidative stress and apoptosis in neuronal cell lines like HT22.[23][24]

-

Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium levels is implicated in neuronal death. Some pyridine derivatives may exert their neuroprotective effects by modulating calcium influx.[23]

Experimental Protocols

The HT22 mouse hippocampal cell line is a valuable in vitro model for studying oxidative stress-induced neuronal cell death, as these cells are susceptible to glutamate-induced toxicity.[25][26]

Principle: High concentrations of glutamate induce oxidative stress and subsequent cell death in HT22 cells. The neuroprotective effect of a compound is assessed by its ability to rescue cells from this glutamate-induced toxicity.[25]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture HT22 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at an appropriate density.

-

-

Compound Pre-treatment:

-

After 24 hours, treat the cells with various concentrations of the pyridine derivative for 2 hours.

-

-

Induction of Oxidative Stress:

-

Add glutamate to the wells to a final concentration of 5-10 mM to induce oxidative stress.

-

Include an untreated control and a glutamate-only control.

-

-

Assessment of Cell Viability:

-

After 12-24 hours of glutamate exposure, assess cell viability using the MTT assay as described in section 2.3.1.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the pyridine derivative compared to the glutamate-only control.

-

Structure-Activity Relationship (SAR) Studies and Molecular Docking

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design.[11][27]

The Importance of SAR

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. This information helps to:

-

Identify the key pharmacophoric features responsible for the desired activity.

-

Optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

-

Design new analogs with improved therapeutic potential.

For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring can have a profound impact on their biological activity.[11][16] For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and influence its interaction with biological targets.[16]

Molecular Docking: A Computational Approach to Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.[4][28]

Principle: Docking algorithms sample different conformations of the ligand within the binding site of the target protein and use a scoring function to estimate the binding affinity for each conformation.[28]

General Workflow:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the pyridine derivative and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the receptor.

-

Run the docking simulation using software such as AutoDock Vina or GOLD.[4]

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the interactions between the ligand and the receptor to understand the molecular basis of binding.

-

Molecular docking can be a powerful tool to rationalize SAR data and to guide the design of new pyridine derivatives with enhanced activity.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities of pyridine derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. The experimental protocols and computational approaches detailed in this guide provide a robust framework for researchers to systematically evaluate and optimize these promising compounds. Future research in this area will likely focus on the development of more selective and potent pyridine derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The continued synergy between synthetic chemistry, molecular biology, and computational modeling will undoubtedly pave the way for the next generation of pyridine-based medicines.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025). Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (2020). Retrieved January 18, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023). Retrieved January 18, 2026, from [Link]

-

Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed. (2015). Retrieved January 18, 2026, from [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial study of novel pyridine quaternary analogs. (2024). Retrieved January 18, 2026, from [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014). Retrieved January 18, 2026, from [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed. (2014). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved January 18, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. (2009). Retrieved January 18, 2026, from [Link]

-

Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed. (2020). Retrieved January 18, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Retrieved January 18, 2026, from [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Retrieved January 18, 2026, from [Link]

-

Consensus Method for Broth Microdilution Assay. In Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Retrieved January 18, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021). Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025). Retrieved January 18, 2026, from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 18, 2026, from [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - MDPI. (2020). Retrieved January 18, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Retrieved January 18, 2026, from [Link]

-

(PDF) Newer biologically active pyridines: A potential review - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 18, 2026, from [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023). Retrieved January 18, 2026, from [Link]

-

[PDF] Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

A review: Biological activities of novel cyanopyridine derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024). Retrieved January 18, 2026, from [Link]

-

Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC - NIH. (2020). Retrieved January 18, 2026, from [Link]

-

Neuroprotective Activity of Biophytum reinwardtii on Hippocampal Neuronal HT22 Cells - Scholars Research Library. (n.d.). Retrieved January 18, 2026, from [Link]

-

Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved January 18, 2026, from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Flow Cytometry Protocol [sigmaaldrich.com]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. A quick method for the determination of inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. medium.com [medium.com]

- 14. blog.championsoncology.com [blog.championsoncology.com]

- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 19. researchgate.net [researchgate.net]

- 20. inotiv.com [inotiv.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Single cell–resolution western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]

- 28. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This guide focuses on a particularly versatile yet specialized building block: 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile .

This molecule, characterized by a pyridine core functionalized with two methyl groups, a cyano group, and a methylsulfanyl moiety, offers a unique combination of reactive sites. The interplay between the electron-withdrawing cyano group and the potentially labile methylsulfanyl group, situated at a key position on the pyridine ring, underpins its utility as a versatile intermediate for the synthesis of a variety of fused heterocyclic systems. This guide will provide a comprehensive overview of its synthesis, explore its reactivity, and detail its application in the construction of valuable molecular frameworks, supported by mechanistic insights and detailed experimental protocols.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 72456-86-1 | |

| Molecular Formula | C₉H₁₀N₂S | |

| Molecular Weight | 178.25 g/mol | |

| Melting Point | 168-170 °C | |

| Appearance | Solid | - |

Synthesis of the Building Block: A Rational Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from readily available precursors. The core pyridine ring is first constructed, followed by the introduction of the methylsulfanyl group. A highly efficient method involves the condensation of an appropriate 1,3-dicarbonyl compound with cyanothioacetamide to form a 2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate, which is then alkylated.

A plausible and efficient synthetic route is outlined below, based on established methodologies for similar structures.

Methodological & Application

Application Notes and Protocols for the Synthesis of Thienopyridines from 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant pharmacological interest, starting from the readily available precursor, 4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice. The methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system. This guide emphasizes the causality behind experimental choices, providing a robust framework for the successful synthesis and characterization of these important molecules.

Introduction: The Significance of Thienopyridines

Thienopyridines are a fascinating family of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural framework, which incorporates both thiophene and pyridine rings, imparts a diverse range of biological activities.[2] Notably, several thienopyridine derivatives have been developed into blockbuster antiplatelet drugs, such as ticlopidine and clopidogrel.[3][4] These drugs function as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, playing a crucial role in preventing atherothrombotic events in patients with cardiovascular, cerebrovascular, and peripheral vascular diseases.[3][5]

Beyond their antiplatelet effects, thienopyridine scaffolds have demonstrated a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and antiviral activities.[2][6] This wide range of biological applications continues to drive research into the synthesis of novel thienopyridine derivatives with improved efficacy and safety profiles.

The synthetic strategy detailed in these application notes focuses on the construction of the thieno[2,3-b]pyridine core, a key isomer in this class of compounds. The starting material, this compound, serves as a versatile and accessible building block for this purpose.

Synthetic Strategy: From Pyridine to Thienopyridine

The core of the synthetic approach involves the construction of the thiophene ring onto the existing pyridine scaffold of this compound. This is achieved through a modified Gewald reaction, a powerful and widely used method for the synthesis of 2-aminothiophenes.[7][8]

The general workflow for this synthesis is depicted below:

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Strategic Alkylation of 2-Mercaptopyridine Derivatives

Introduction: The Significance of S-Alkylated 2-Mercaptopyridines

2-Mercaptopyridine and its derivatives are a cornerstone class of heterocyclic compounds. While valuable in their own right, their synthetic utility is exponentially expanded through S-alkylation, which transforms the nucleophilic thiol group into a diverse array of thioethers. These resulting S-alkylated products are pivotal scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, and serve as key intermediates in the synthesis of complex molecules.[1][2] This guide delineates robust and reproducible protocols for achieving this critical transformation, grounded in an understanding of the underlying chemical principles.

The Heart of the Matter: Thiol-Thione Tautomerism

A foundational concept for any chemist working with 2-mercaptopyridine is its existence as a dynamic equilibrium between two tautomeric forms: the aromatic pyridine-2-thiol and the non-aromatic pyridine-2(1H)-thione.[3]

Caption: Tautomeric equilibrium of 2-mercaptopyridine.

Spectroscopic and computational studies have established that the thione form is generally the more thermodynamically stable tautomer, particularly in polar solvents.[4][5][6] However, alkylation reactions overwhelmingly occur on the sulfur atom. This is explained by two key factors:

-

Deprotonation: In the presence of a base, the thiol proton is abstracted to form a thiolate anion. This anion is a highly potent nucleophile.

-

Nucleophilicity: The sulfur atom of the thiol/thiolate is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic carbon of most alkylating agents, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Therefore, regardless of the dominant tautomer in solution, the reaction proceeds via the highly reactive thiolate, leading exclusively to S-alkylation under typical conditions.

Core Protocols for S-Alkylation

The selection of an appropriate alkylation protocol depends on the nature of the alkylating agent, the scale of the reaction, and the functional group tolerance of the substrate. Below are three field-proven methodologies.

Protocol 1: Classical S-Alkylation with Alkyl Halides

This is the most direct and widely used method, relying on the classic SN2 reaction mechanism. The protocol's success hinges on the selection of a suitable base and solvent combination to ensure efficient formation of the thiolate nucleophile.

Causality and Experimental Choices:

-

Base: A non-nucleophilic base is crucial to prevent competition with the thiolate. Potassium carbonate (K₂CO₃) is an excellent, mild choice for general applications. For less acidic thiols or more robust substrates, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions to prevent quenching.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it effectively solvates the counter-ion of the base (e.g., K⁺) without solvating the thiolate, thus maximizing its nucleophilicity.

-

Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[7][8][9] Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

Caption: Workflow for classical S-alkylation.

Detailed Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-mercaptopyridine derivative (1.0 eq.).

-

Add anhydrous DMF (approx. 0.1 M concentration) and stir until fully dissolved.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension for 15-30 minutes at room temperature.

-

Add the alkyl halide (1.1 eq.) dropwise via syringe. An exotherm may be observed. For highly reactive halides (e.g., benzyl iodide), consider adding at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with saturated aqueous brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: S-Alkylation via Phase-Transfer Catalysis (PTC)

PTC is a powerful and "green" alternative, particularly for scaled-up reactions.[10] It avoids the need for expensive anhydrous solvents and strong, moisture-sensitive bases. The reaction occurs in a biphasic system where a catalyst shuttles the anion between phases.[11]

Causality and Experimental Choices:

-

Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is the workhorse of PTC. Its lipophilic cation pairs with the thiolate anion, transporting it from the solid or aqueous phase into the organic phase where the alkylating agent resides.[12][13]

-

Phase System: A solid-liquid system (e.g., solid K₂CO₃ in toluene) is often cleaner and simpler than a liquid-liquid system (e.g., aqueous NaOH and an organic solvent).[12] Toluene is an excellent solvent as it is non-polar and immiscible with water.

Caption: Workflow for S-alkylation using PTC.

Detailed Step-by-Step Methodology:

-

In a round-bottom flask, combine the 2-mercaptopyridine derivative (1.0 eq.), the alkylating agent (1.2 eq.), powdered potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

-

Add toluene (approx. 0.2 M) and equip the flask with a reflux condenser.

-

Heat the mixture with vigorous stirring to 60-80 °C. The efficiency of PTC relies on maximizing the interfacial area, so rapid stirring is essential.

-

Monitor the reaction by TLC. PTC reactions are often significantly faster than their homogeneous counterparts.

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction for Thioether Formation

The Mitsunobu reaction is an exceptionally valuable method for forming C-S bonds from alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[14][15][16] This makes it ideal for synthesizing chiral thioethers from chiral secondary alcohols.

Causality and Experimental Choices:

-

Reagents: The reaction relies on the in-situ generation of an alkoxyphosphonium salt from an alcohol and triphenylphosphine (PPh₃) using an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] The acidic thiol (pKa ≈ 9-10) then acts as the nucleophile, displacing the activated oxygen.[16]

-